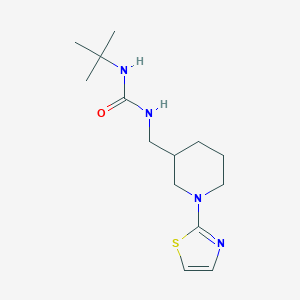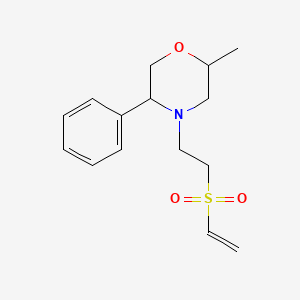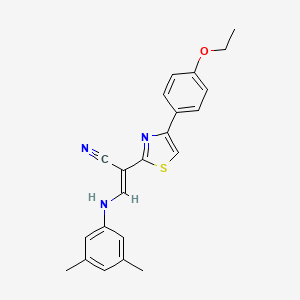
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide” is also known as Metyltetraprole . It is a fungicide that is highly effective against a wide range of fungal diseases in cereals and other crops . It was introduced in 2018 and is used in cereals including wheat, barley, oats, rye, sugar beet, root crops, pulses, oilseeds, leafy crops, cucumber, gerkins, and courgettes .
Molecular Structure Analysis
The chemical formula of Metyltetraprole is C₁₉H₁₇ClN₆O₂ . The International Chemical Identifier key (InChIKey) is XUQQRGKFXLAPNV-UHFFFAOYSA-N . The Canonical SMILES representation is CC1=C (C (=CC=C1)N2C (=O)N (N=N2)C)COC3=NN (C=C3)C4=CC=C (C=C4)Cl .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Applications : A study by Hu et al. (2011) describes the microwave-assisted synthesis of N-(1H-tetrazol-5-yl) derivatives, including compounds similar to N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide. These compounds demonstrate bactericidal, pesticidal, herbicidal, and antimicrobial activities. The synthesis process is notable for its efficiency and reduced reaction time compared to traditional methods (Hu, Wang, Zhou, & Xu, 2011).
Copper-Catalyzed Intramolecular Cyclization : Kumar et al. (2012) report a two-step synthesis of 2-phenyl-4,5-substituted oxazoles, involving copper-catalyzed intramolecular cyclization of functionalized enamides. This process leads to the introduction of various functional groups, such as ester and N-substituted carboxamide, at specific positions in the oxazole products (Kumar, Saraiah, Misra, & Ila, 2012).
Antitumor Activity and Synthesis : Stevens et al. (1984) explored the antitumor properties of imidazotetrazines, including compounds related to N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide. They studied the synthesis and chemistry of these compounds, noting their potential as broad-spectrum antitumor agents (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).
Dihydroorotate Dehydrogenase Inhibition : Research by Knecht and Löffler (1998) investigated the inhibition of dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine nucleotide synthesis, by isoxazol derivatives. This study contributes to understanding the potential therapeutic applications of compounds like N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide in diseases where pyrimidine nucleotide inhibition is beneficial (Knecht & Löffler, 1998).
Mecanismo De Acción
Safety and Hazards
Metyltetraprole has been flagged with a moderate alert for being a possible carcinogen and having reproduction/development effects. It is also a neurotoxicant . It has a high alert for being persistent and having a potential for particle-bound transport . It also has a high alert for fish acute ecotoxicity .
Propiedades
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O3/c1-23-18(26)24(22-21-23)14-9-7-13(8-10-14)19-17(25)15-11-16(27-20-15)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGFNZHNJVWHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-{[(isobutylamino)carbonyl]amino}-1,3-benzothiazol-2-yl)benzenesulfonamide](/img/structure/B2715007.png)


![(2-Aminospiro[3.3]heptan-2-yl)methanol;hydrochloride](/img/structure/B2715011.png)
![3-(2-methylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2715012.png)
![2-(4-fluorophenyl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2715015.png)


![(E)-(4-cinnamylpiperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2715021.png)

![N-(4-ethoxyphenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2715025.png)
![4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2715026.png)

